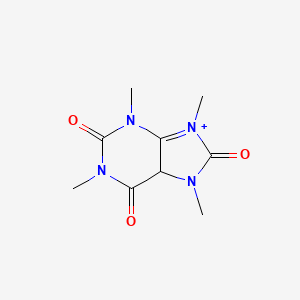
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione typically involves the methylation of uric acid. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: Methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione has several scientific research applications:
Chemistry: Used as a model compound to study purine chemistry and methylation reactions.
Biology: Investigated for its role in plant metabolism and its presence in certain teas.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione involves its interaction with adenosine receptors. It acts as an adenosine antagonist, similar to caffeine, which leads to its stimulant effects. Additionally, it may interact with dopamine receptors, contributing to its analgesic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: Structurally similar, both act as adenosine antagonists.
Theobromine: Another methylxanthine with similar stimulant effects.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike caffeine, it has a longer half-life and does not exhibit the same level of habituation .
Eigenschaften
Molekularformel |
C9H13N4O3+ |
|---|---|
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
1,3,7,9-tetramethyl-5H-purin-9-ium-2,6,8-trione |
InChI |
InChI=1S/C9H13N4O3/c1-10-5-6(11(2)8(10)15)12(3)9(16)13(4)7(5)14/h5H,1-4H3/q+1 |
InChI-Schlüssel |
MECGOGXQAKQUDL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2C(=[N+](C1=O)C)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


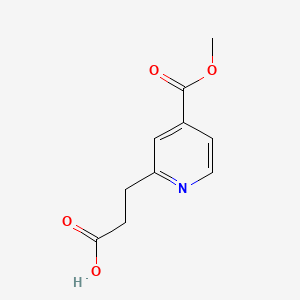
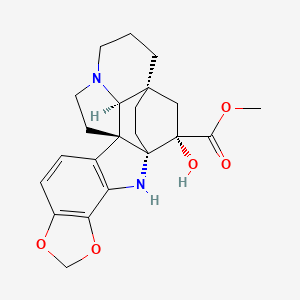
![tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12367979.png)
![2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethoxycarbonyl-[2-(4-nitrophenoxy)carbonyloxyethyl]amino]ethyl (4-nitrophenyl) carbonate](/img/structure/B12367997.png)
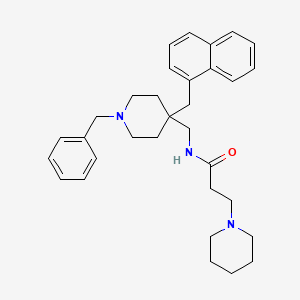

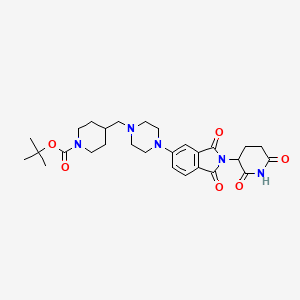
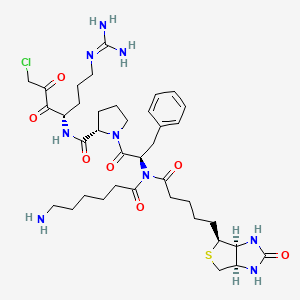
![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)
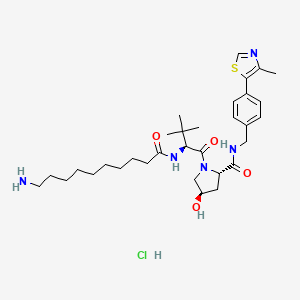

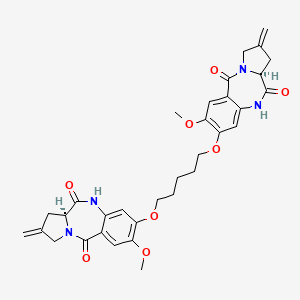
![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
